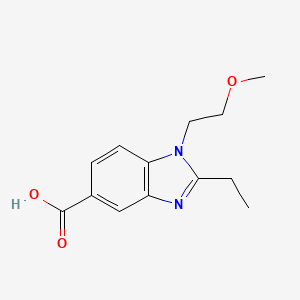![molecular formula C11H12ClNO4S B13910195 1-[(4-Chlorophenyl)sulfonyl]-D-proline CAS No. 910481-88-8](/img/structure/B13910195.png)
1-[(4-Chlorophenyl)sulfonyl]-D-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)sulfonyl]-D-proline is a chemical compound with the molecular formula C11H12ClNO4S It is a derivative of proline, an amino acid, and contains a sulfonyl group attached to a 4-chlorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-D-proline typically involves the reaction of D-proline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Chlorophenyl)sulfonyl]-D-proline can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)sulfonyl]-D-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-D-proline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-chlorophenyl) sulfone: A compound with two 4-chlorophenyl groups attached to a sulfone group.
4-[(4-Chlorophenyl)sulfonyl]benzoic acid: A compound with a 4-chlorophenylsulfonyl group attached to a benzoic acid moiety.
N-{4-[(4-Chlorophenyl)sulfonyl]phenyl}valine: A valine derivative with a 4-chlorophenylsulfonyl group.
Uniqueness
1-[(4-Chlorophenyl)sulfonyl]-D-proline is unique due to its combination of a proline backbone with a 4-chlorophenylsulfonyl group This structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Eigenschaften
CAS-Nummer |
910481-88-8 |
|---|---|
Molekularformel |
C11H12ClNO4S |
Molekulargewicht |
289.74 g/mol |
IUPAC-Name |
(2R)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m1/s1 |
InChI-Schlüssel |
JXMXHRZHMZMBDK-SNVBAGLBSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)
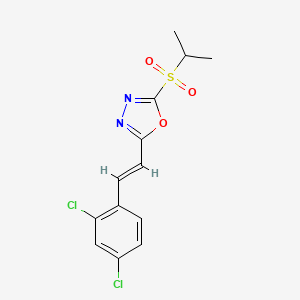
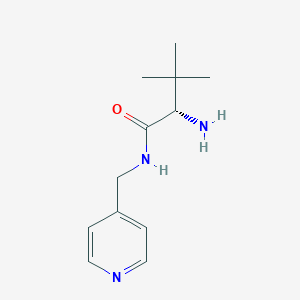

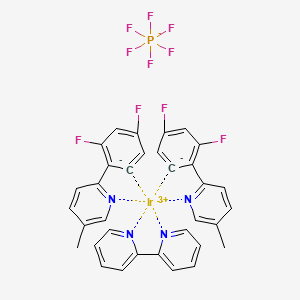
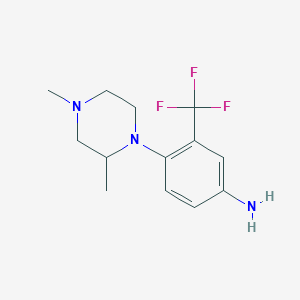
![6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid](/img/structure/B13910148.png)
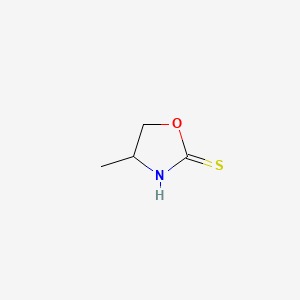

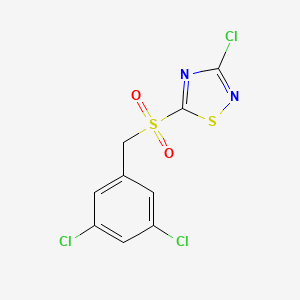
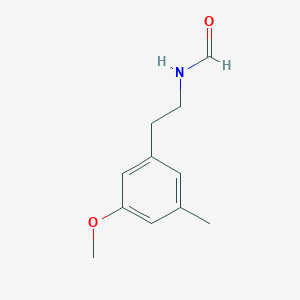
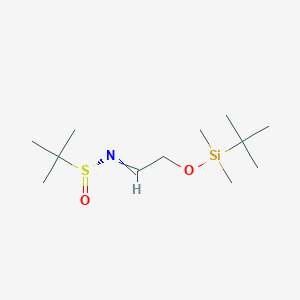
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
